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Compound of Interest

Compound Name: Ethyl biphenyl-2-carboxylate

Cat. No.: B011600

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
biphenyl-2-carboxylate (also known as ethyl 2-phenylbenzoate). Due to the limited availability
of published experimental spectra for this specific isomer, this document presents a
combination of predicted data based on established spectroscopic principles and data from
analogous compounds. Detailed experimental protocols for acquiring such data are also
provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for ethyl biphenyl-2-carboxylate. These predictions
are based on the analysis of substituent effects and comparison with spectral data of similar
compounds, such as ethyl benzoate and other biphenyl derivatives.

Table 1: Predicted *"H NMR Spectroscopic Data

e Solvent: CDCls

e Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic H (ortho to
~7.8-8.0 Multiplet 1H
COOEY)

~7.2-7.6 Multiplet 8H Aromatic H
~4.2-4.4 Quartet 2H -OCH2CHs

~1.2-1.4 Triplet 3H -OCH2CHs

Table 2: Predicted **C NMR Spectroscopic Data

e Solvent: CDCIs

e Frequency: 100 MHz

Chemical Shift (6, ppm) Assighment

~167 C=0 (Ester)

~140-145 Quaternary Aromatic C
~127-132 Aromatic CH

~61 -OCH2CHs

~14 -OCH2CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
~3060-3030 Medium Aromatic C-H stretch
~2980-2900 Medium Aliphatic C-H stretch
~1720 Strong C=0 (Ester) stretch
~1600, 1480 Medium-Weak Aromatic C=C stretch
~1270, 1100 Strong C-O stretch
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Table 4: Predicted Mass Spectrometry (MS) Data

« lonization Method: Electron lonization (EI)

miz Relative Intensity Assighment

226 High [M]* (Molecular lon)
197 Medium [M - CzHs]*

181 High [M - OCzHs]*

152 Medium [C12Hs]* (Biphenylene)
105 Low [CeHsCO]*

77 Medium [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a general
framework for acquiring the spectroscopic data of ethyl biphenyl-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of ethyl biphenyl-2-carboxylate in
about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane
(TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:
o The *H NMR spectrum is recorded on a 400 MHz spectrometer.

o A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-
noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o The data is processed with a Fourier transform, and the baseline is corrected.
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e 13C NMR Acquisition:
o The 13C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each unigue carbon atom.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of the 3C isotope.

o The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200
ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: As ethyl biphenyl-2-carboxylate is expected to be a liquid or a low-
melting solid at room temperature, a thin film is prepared by placing a drop of the neat
sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

o Data Acquisition:

o

A background spectrum of the empty sample compartment is recorded.

[¢]

The prepared salt plates with the sample are placed in the spectrometer's sample holder.

[e]

The IR spectrum is recorded, typically in the range of 4000-400 cm™1.

[e]

The background spectrum is automatically subtracted from the sample spectrum to yield
the final IR spectrum of the compound.

Mass Spectrometry (MS)

» Sample Introduction: A dilute solution of ethyl biphenyl-2-carboxylate in a volatile organic
solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the
mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) is employed, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, and the data is plotted as
a mass spectrum, showing the relative intensity of each ion.

Visualizations
Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of an organic compound like ethyl biphenyl-2-carboxylate.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Biphenyl-2-Carboxylate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b011600#ethyl-biphenyl-2-carboxylate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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